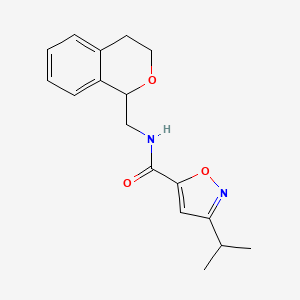

![molecular formula C18H14N2O5 B5568947 methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B5568947.png)

methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of chemicals that have been studied for their synthesis methods and chemical properties. It has been explored for its potential in creating various heterocyclic systems and its physical and chemical characteristics.

Synthesis Analysis

- An efficient synthesis method involving three-component reactions and one-pot reactions under solvent-free conditions is described in studies like those by Hajinasiri and Rezayati (2015) (Hajinasiri & Rezayati, 2015).

- Other methods include multi-step syntheses from acetoacetic esters, as elaborated by Selič, Grdadolnik, and Stanovnik (1997) (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

- Detailed molecular structure analysis and density functional method (DFT) studies are conducted on similar compounds, providing insights into the geometric and electronic properties. An example is the work by Şahin et al. (2011), who performed single-crystal X-ray diffraction and DFT studies (Şahin et al., 2011).

Chemical Reactions and Properties

- The compound's reactivity in various chemical reactions has been explored, like in the work of Susanti et al. (2012), who investigated its reactivity in hydroamination reactions (Susanti et al., 2012).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate and related compounds have been extensively studied for their synthesis and chemical reactivity, providing a foundation for further research and application in various fields. For instance, efficient synthesis methods under solvent-free conditions have been developed for derivatives of similar compounds, highlighting advances in green chemistry and the potential for environmentally friendly synthesis pathways (Hajinasiri & Rezayati, 2015). Additionally, regiospecific electrophilic substitution methods for aminoquinazolinones offer insights into precise chemical modifications, crucial for pharmaceutical development and material science (Smith et al., 1995).

Antimalarial Activity

Research into the antimalarial activity of related compounds, such as 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, demonstrates the potential for developing new antimalarial drugs. These studies have found correlations between chemical structure and antimalarial potency, providing a pathway for the design of more effective treatments against resistant strains of malaria (Werbel et al., 1986).

Fluorescence Spectra and Chemical Synthesis

The synthesis of N-substituted-7-acylamino-3-phenylisocarbostyril and related derivatives, along with their fluorescence spectra, opens up possibilities for applications in material science, such as the development of novel fluorescent markers and sensors. These compounds' ability to exhibit distinct fluorescence properties can be harnessed in bioimaging and diagnostics, enhancing visualization techniques in biological research and medical applications (Yagi et al., 1969).

Biological Activity and Chemical Discovery

Explorations into the production of phenylacetic acid derivatives by Curvularia lunata reveal the potential for discovering new biologically active compounds with applications in medicine and agriculture. This research underscores the importance of studying microbial metabolites for novel chemical entities that could lead to new therapeutic agents or agrochemicals (Varma et al., 2006).

Propiedades

IUPAC Name |

methyl 2-(3-acetamidophenyl)-1,3-dioxoisoindole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-10(21)19-12-4-3-5-13(9-12)20-16(22)14-7-6-11(18(24)25-2)8-15(14)17(20)23/h3-9H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUAFRNMUIISEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)

![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)

![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)

![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)

![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)

![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)

![ethyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5568920.png)

![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)

![cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5568943.png)

![8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5568952.png)